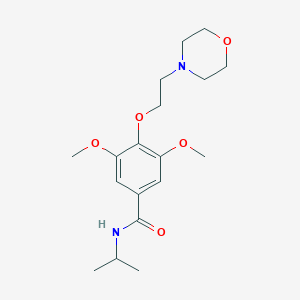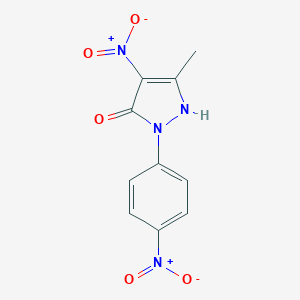
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol, commonly known as MNPNP, is a chemical compound that belongs to the pyrazolone family. MNPNP is a yellow crystalline powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. MNPNP has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of MNPNP is not well understood. However, it is believed that MNPNP interacts with metal ions through the nitro and pyrazolone groups, leading to changes in its fluorescence properties.
Effets Biochimiques Et Physiologiques
MNPNP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in certain cell lines and in zebrafish embryos.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MNPNP in lab experiments is its high sensitivity and selectivity for metal ions. However, MNPNP has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the study of MNPNP. One area of research could be the development of new MNPNP-based fluorescent probes for the detection of metal ions. Another area of research could be the synthesis of new MNPNP derivatives with improved solubility and bioavailability. Additionally, MNPNP could be studied for its potential applications in drug delivery and imaging.
Méthodes De Synthèse
MNPNP can be synthesized through a multistep process that involves the reaction of 4-nitroaniline with ethyl acetoacetate to form 4-nitrophenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol.
Applications De Recherche Scientifique
MNPNP has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions like copper, iron, and zinc. MNPNP has also been used as a pH indicator and as a ligand in the synthesis of metal complexes.
Propriétés
Numéro CAS |
132-42-3 |
|---|---|
Nom du produit |
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-5-ol |
Formule moléculaire |
C10H8N4O5 |
Poids moléculaire |
264.19 g/mol |
Nom IUPAC |
5-methyl-4-nitro-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,11H,1H3 |
Clé InChI |
JROWKMSMOKJXDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
5-methyl-4-nitro-2-(4-nitrophenyl)-1H-pyrazol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



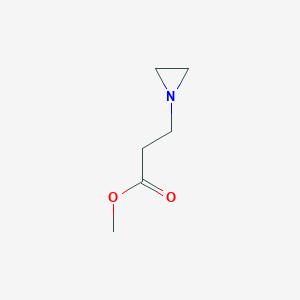
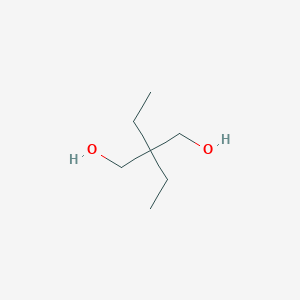


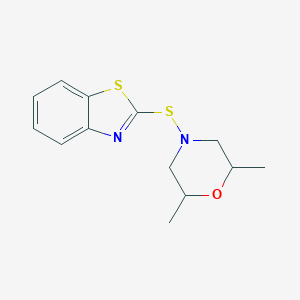
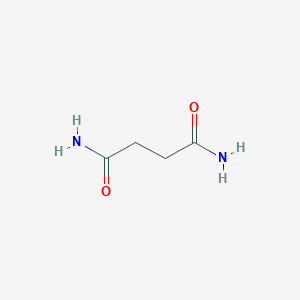

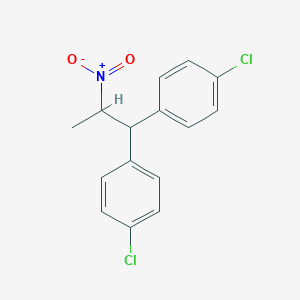

![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
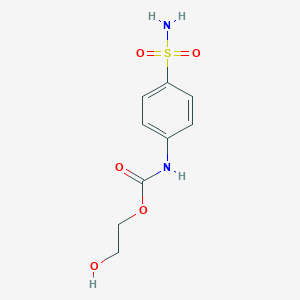
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)

